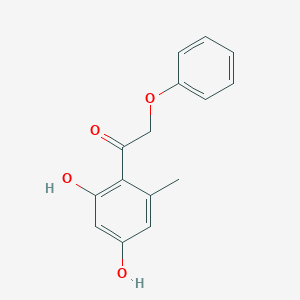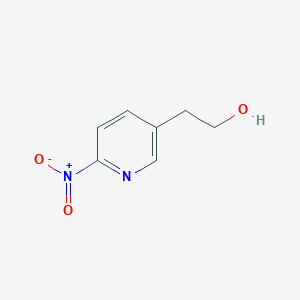
2-(6-Nitropyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Nitropyridin-3-yl)ethan-1-ol is a chemical compound that features a nitro group attached to a pyridine ring, with an ethan-1-ol substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitropyridin-3-yl)ethan-1-ol typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group can migrate from the 1-position to the 3-position via a [1,5] sigmatropic shift .
Industrial Production Methods
Industrial production methods for nitropyridine derivatives often involve similar nitration processes, with optimization for yield and purity. The use of halogenated amino pyridines as precursors is also common in industrial settings .
化学反応の分析
Types of Reactions
2-(6-Nitropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as ammonia (NH₃) and amines are used in nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 2-(6-aminopyridin-3-yl)ethan-1-ol.
Substitution: Various substituted pyridine derivatives can be formed depending on the nucleophile used.
科学的研究の応用
2-(6-Nitropyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(6-Nitropyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved include oxidative stress and enzyme inhibition.
類似化合物との比較
Similar Compounds
2-(pyridin-3-yl)ethan-1-ol: This compound lacks the nitro group and has different reactivity and applications.
Indole derivatives: These compounds have a similar heterocyclic structure and are used in various biological applications.
Uniqueness
2-(6-Nitropyridin-3-yl)ethan-1-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
2-(6-nitropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8N2O3/c10-4-3-6-1-2-7(8-5-6)9(11)12/h1-2,5,10H,3-4H2 |
InChIキー |
HTIKNSANMPBDQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1CCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


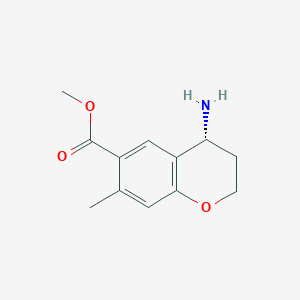

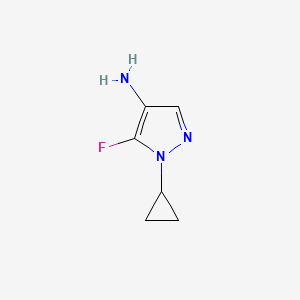
![5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide](/img/structure/B15225093.png)
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
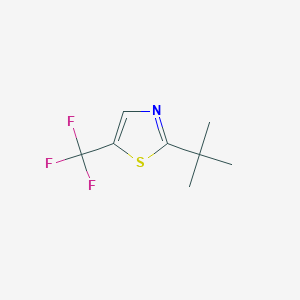
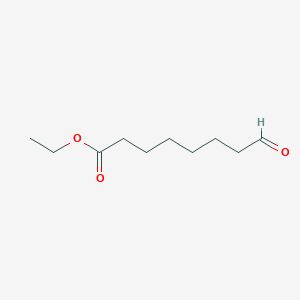
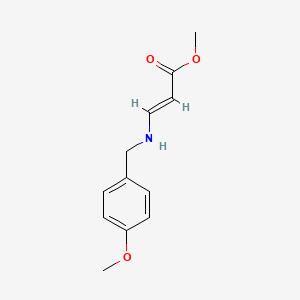
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)
![Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)
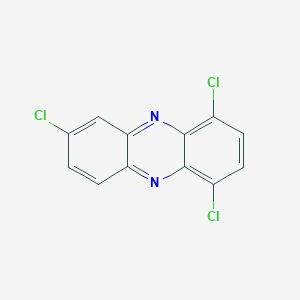
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)

